Methyl 5-(perfluorophenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a thiophene ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate typically involves the esterification of 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the pentafluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in strong π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in various electronic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4,5,6-pentafluorophenylacetate
- 2-Methyl-5-(2,3,4,5,6-pentafluorophenyl)thiophene
- 2,3,4,5,6-Pentafluorophenylacetic acid
Uniqueness
Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate is unique due to the combination of the pentafluorophenyl group and the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H5F5O2S |
---|---|
Molecular Weight |
308.23 g/mol |
IUPAC Name |
methyl 5-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H5F5O2S/c1-19-12(18)5-3-2-4(20-5)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H3 |
InChI Key |
HVOFKXNYDOZWLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.